molecular formula C4H10O3 B053666 3-Methoxy-1,2-propanediol CAS No. 623-39-2

3-Methoxy-1,2-propanediol

Cat. No.: B053666
CAS No.: 623-39-2
M. Wt: 106.12 g/mol
InChI Key: PSJBSUHYCGQTHZ-UHFFFAOYSA-N
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Description

It is a clear, colorless liquid that is soluble in water and various organic solvents . This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

3-Methoxy-1,2-propanediol can be synthesized through several methods. One common synthetic route involves the reaction of glycerol with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of this compound along with water as a byproduct . Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Methoxy-1,2-propanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of methoxyacetone, while reduction can yield methoxypropanol .

Properties

IUPAC Name

3-methoxypropane-1,2-diol
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InChI

InChI=1S/C4H10O3/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PSJBSUHYCGQTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
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DSSTOX Substance ID

DTXSID3049336
Record name 1-O-Methylglycerol
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Molecular Weight

106.12 g/mol
Source PubChem
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Physical Description

Colorless viscous liquid; Hygroscopic; [Acros Organics MSDS]
Record name 3-Methoxy-1,2-propanediol
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CAS No.

623-39-2
Record name 3-Methoxy-1,2-propanediol
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Record name 1-O-Methylglycerol
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Record name 3-Methoxy-1,2-propanediol
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Record name 1,2-Propanediol, 3-methoxy-
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Record name 1-O-Methylglycerol
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Record name 3-methoxypropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-Methoxy-1,2-propanediol?

A1: this compound is primarily known as a by-product of technical glycerol production. [] It can be found in wines where glycerol has been added to enhance sweetness and fullness. [] Additionally, research suggests potential applications in polymer chemistry for modifying the properties of polyetherimides, aiming for improved flexibility and processability. []

Q2: How is this compound detected in wine?

A2: A validated method for determining this compound levels in wine involves gas chromatographic/mass spectrometric analysis. [] This method analyzes diethyl ether extracts after salting out the sample with potassium carbonate. [] The presence of this compound, alongside cyclic diglycerols, can indicate the illegal addition of technical glycerol to wine. []

Q3: What is the significance of this compound in polyetherimide synthesis?

A3: Incorporating this compound moieties into the backbone of polyetherimides aims to enhance their properties. [] Studies suggest that this modification could lead to a lower glass transition temperature (Tg), increased elasticity at room temperature, and improved overall processability. []

Q4: Are there any known biological activities of this compound?

A4: Research indicates that this compound is a ligand for MeT1, a protein found in Mycobacterium hassiacum. [] The specific implications of this interaction and its downstream effects require further investigation.

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